5-Bromo-2-fluoro-3-iodophenol
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Overview
Description
5-Bromo-2-fluoro-3-iodophenol is a chemical compound with the molecular formula C₆H₃BrFIO and a molecular weight of 316.89 g/mol. This compound is known for its unique physical and chemical properties, making it valuable in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-fluoro-3-iodophenol typically involves halogenation reactions. One common method is the sequential halogenation of phenol derivatives. For instance, starting with a phenol, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. This is followed by fluorination using a fluorinating agent such as Selectfluor. Finally, iodination is carried out using iodine or an iodine source like potassium iodide in the presence of an oxidizing agent .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. These methods often involve continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of automated systems for reagent addition and temperature control is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-fluoro-3-iodophenol undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogens.
Oxidation and Reduction: It can be oxidized or reduced under appropriate conditions to form different products.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenols, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-Bromo-2-fluoro-3-iodophenol has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals
Mechanism of Action
The mechanism of action of 5-Bromo-2-fluoro-3-iodophenol involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The presence of halogens in the molecule enhances its ability to form strong interactions with target proteins, leading to significant biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-iodophenol
- 2-Bromo-5-iodophenol
- 5-Bromo-3-fluoro-2-iodophenol
Uniqueness
5-Bromo-2-fluoro-3-iodophenol is unique due to the specific arrangement of halogens on the phenol ring, which imparts distinct reactivity and properties. This makes it particularly valuable in applications where precise chemical behavior is required .
Properties
IUPAC Name |
5-bromo-2-fluoro-3-iodophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFIO/c7-3-1-4(9)6(8)5(10)2-3/h1-2,10H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXYZGVPVAOBGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)F)I)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFIO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.89 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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